molecular formula C19H21N5O4 B2690216 3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-38-4

3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2690216
CAS RN: 1021095-38-4
M. Wt: 383.408
InChI Key: BMGXUIDRTSSKTG-UHFFFAOYSA-N
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Description

3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that derivatives related to the core structure of 3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be synthesized to explore their therapeutic potentials, such as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. For instance, compounds synthesized from similar structures have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrical and Photoelectrical Behavior

Studies on derivatives of piperazine, such as furazano[3,4-b]piperazine, have been conducted to understand their electrical and photoelectrical properties when used in thin-film devices. These investigations provide insights into the semiconductor behavior of such compounds, which could be critical in developing new materials for electronic applications (Sharma, Sangodkar, & Roy, 1995).

Anticonvulsant Activity

Research into derivatives of piperazine-2,5-dione has identified compounds with promising anticonvulsant activities. This suggests the potential for developing new antiepileptic drugs from compounds with a related structure to 3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Rybka et al., 2017).

Antimicrobial Activity

Compounds synthesized from similar core structures have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, demonstrating the potential for such derivatives to be developed as new antibacterial agents (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

properties

IUPAC Name

3-ethyl-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-24-18(26)15-13(6-7-20-16(15)21(2)19(24)27)22-8-10-23(11-9-22)17(25)14-5-4-12-28-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGXUIDRTSSKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CN=C2N(C1=O)C)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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